Benzyl isoamyl ether
CAS No.: 122-73-6
Cat. No.: VC0530873
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122-73-6 |
---|---|
Molecular Formula | C12H18O |
Molecular Weight | 178.27 g/mol |
IUPAC Name | 3-methylbutoxymethylbenzene |
Standard InChI | InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
Standard InChI Key | RXXCIBALSKQCAE-UHFFFAOYSA-N |
SMILES | CC(C)CCOCC1=CC=CC=C1 |
Canonical SMILES | CC(C)CCOCC1=CC=CC=C1 |
Appearance | Solid powder |
Boiling Point | 237.0 °C |
Introduction
Chemical and Physical Properties
Benzyl isoamyl ether exhibits distinct physicochemical characteristics critical for its applications. Key properties include:
The compound’s odor profile, described as "green bean gardenia jasmin fruity weedy green pea" at 100% concentration, makes it a staple in perfumery . Structural analysis via IR spectroscopy reveals characteristic absorption bands for ether () and aromatic C-H stretches, as documented in the NIST WebBook . Discrepancies in reported physical states (liquid vs. solid powder) may arise from purity differences or storage conditions .
Synthesis and Production
Benzyl isoamyl ether is synthesized via nucleophilic substitution between benzyl chloride and isoamyl alcohol under alkaline conditions :
This exothermic reaction typically employs solvents like dimethylformamide (DMF) and bases such as potassium hydroxide . Recent advances in ether synthesis, such as silver-catalyzed α-C–H benzylation using -triftosylhydrazones, highlight alternative methodologies for related benzyl ethers, though direct applications to benzyl isoamyl ether remain unexplored .
Industrial-scale production involves vacuum distillation to isolate the product, with yields exceeding 95% under optimized conditions . Post-synthesis purification often employs recrystallization solvents like toluene or xylenes to remove impurities .
Applications
Fragrance Industry
Benzyl isoamyl ether’s floral and fruity notes make it a key component in soap perfumes and cosmetic formulations. Its stability in alkaline environments ensures longevity in personal care products .
Chemical Research
As a research chemical, it serves as a solvent or intermediate in organic synthesis. GlpBio and Hodoodo market it for biochemical studies, emphasizing its role in drug discovery and material science .
Organic Synthesis
The compound participates in reactions such as oxidative cleavage to benzaldehyde derivatives using hypervalent iodine reagents (e.g., mIBX) . Its benzylic C–H bonds are susceptible to functionalization, enabling the synthesis of complex ethers and esters .
Analytical Characterization
Spectroscopic data from NIST confirms its structure:
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IR Spectrum: Peaks at 1,250 cm (C-O-C stretch) and 3,050 cm (aromatic C-H) .
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NMR: Predicted NMR signals include δ 7.3 ppm (aromatic protons) and δ 3.5 ppm (methylene groups adjacent to oxygen) .
Elemental analysis aligns with theoretical values (C: 80.85%, H: 10.18%, O: 8.97%) .
Recent Research Advances
Recent studies explore benzyl isoamyl ether’s role in:
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